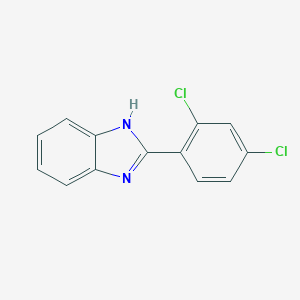

2-(2,4-dichlorophenyl)-1H-benzimidazole

Description

Properties

IUPAC Name |

2-(2,4-dichlorophenyl)-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2N2/c14-8-5-6-9(10(15)7-8)13-16-11-3-1-2-4-12(11)17-13/h1-7H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEFXAMYFMLSALS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C3=C(C=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30299208 | |

| Record name | 2-(2,4-dichlorophenyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30299208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14225-79-7 | |

| Record name | 14225-79-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128757 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2,4-dichlorophenyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30299208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 2-(2,4-dichlorophenyl)-1H-benzimidazole

Abstract

2-(2,4-dichlorophenyl)-1H-benzimidazole is a prominent heterocyclic compound, belonging to the benzimidazole class of molecules which are recognized as a "privileged scaffold" in medicinal chemistry. Its structural motif is a cornerstone in the development of numerous pharmacologically active agents. This guide provides an in-depth, field-proven methodology for the synthesis of this target compound via the condensation of o-phenylenediamine and 2,4-dichlorobenzaldehyde. We will elucidate the mechanistic underpinnings of this reaction, offer a detailed, step-by-step experimental protocol, and present a comprehensive guide to its structural characterization using modern analytical techniques. The causality behind experimental choices is explained to empower researchers with a robust and reproducible framework for obtaining high-purity this compound.

The Strategic Importance of the Benzimidazole Scaffold

Benzimidazole and its derivatives are of significant interest due to their wide spectrum of biological activities, including antimicrobial, antiviral, anthelmintic, and anticancer properties. The fusion of a benzene ring with an imidazole ring creates a unique bicyclic system that can interact with various biological targets. The specific substitution at the 2-position, in this case with a 2,4-dichlorophenyl group, critically influences the molecule's steric and electronic properties, thereby modulating its pharmacological profile. A reliable and well-characterized synthetic route is the foundational first step in any drug discovery or chemical biology program involving this scaffold.

Synthesis: The Condensation Pathway

The most direct and widely employed method for synthesizing 2-arylbenzimidazoles is the condensation reaction between an o-phenylenediamine and an aromatic aldehyde. This approach, a variant of the Weidenhagen reaction, is favored for its operational simplicity, the accessibility of starting materials, and generally high yields.[1][2]

Principle and Mechanism

The reaction proceeds through a two-stage mechanism. Initially, one of the nucleophilic amino groups of o-phenylenediamine attacks the electrophilic carbonyl carbon of 2,4-dichlorobenzaldehyde. This is followed by dehydration to form a Schiff base (imine) intermediate. The second stage involves an intramolecular cyclization, where the remaining amino group attacks the imine carbon. The resulting dihydrobenzimidazole intermediate is then oxidized to the stable, aromatic this compound.[3][4] The oxidant can be atmospheric oxygen, especially when the reaction is heated in an open vessel, or other reagents can be added to facilitate this final aromatization step.[5][6]

Visualizing the Synthetic Workflow

The following diagram outlines the logical flow of the synthesis, from starting materials to the purified final product.

Detailed Experimental Protocol

This protocol is a self-validating system designed for reproducibility and high yield.

Materials and Reagents:

-

o-Phenylenediamine (99.5% purity)

-

2,4-Dichlorobenzaldehyde (99% purity)

-

Ethanol (95% or absolute)

-

Deionized Water

-

Activated Charcoal (optional, for decolorization)

Equipment:

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Magnetic stir bar

-

Buchner funnel and filter flask

-

Filter paper

-

Beakers

-

Melting point apparatus

-

Thin Layer Chromatography (TLC) plates (silica gel)

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve o-phenylenediamine (e.g., 1.08 g, 10 mmol) in ethanol (30 mL). Add a magnetic stir bar. To this stirring solution, add 2,4-dichlorobenzaldehyde (1.75 g, 10 mmol). The equimolar ratio is crucial for driving the reaction to completion without significant side products. Ethanol serves as an excellent solvent that solubilizes the reactants and facilitates heat transfer.

-

Condensation: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80°C) using a heating mantle.[7] Allow the reaction to proceed for 3-4 hours. The progress can be monitored by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent), observing the consumption of the starting materials and the appearance of a new, less polar product spot.

-

Isolation of Crude Product: After the reaction is complete (as indicated by TLC), remove the heat source and allow the flask to cool slightly. Slowly pour the warm reaction mixture into a beaker containing 100 mL of ice-cold water while stirring vigorously. The product is insoluble in water and will precipitate out as a solid. This step effectively quenches the reaction and separates the product from the ethanol solvent and any water-soluble impurities.

-

Filtration: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid cake with two portions of cold deionized water (2x 20 mL) to remove any residual impurities. Allow the solid to air-dry on the funnel for 15-20 minutes.

-

Purification by Recrystallization: Transfer the crude solid to a beaker and add a minimal amount of hot ethanol to dissolve it completely. If the solution has a noticeable color, a small amount of activated charcoal can be added, and the solution can be hot-filtered to remove the charcoal. Allow the clear filtrate to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry thoroughly.

Characterization: Structural Verification and Purity Assessment

Thorough characterization is non-negotiable to confirm the identity and purity of the synthesized compound. A multi-technique approach provides orthogonal data points, leading to an unambiguous structural assignment.

Visualizing the Characterization Workflow

The following diagram illustrates the standard sequence of analysis performed on the purified product.

Physicochemical and Spectroscopic Data

The following sections detail the expected outcomes from each analytical technique.

A. Melting Point Analysis A sharp melting point is a primary indicator of high purity. The literature value for this compound is typically in the range of 233-237°C.[8] A broad melting range would suggest the presence of impurities.

B. Fourier-Transform Infrared (FT-IR) Spectroscopy FT-IR is used to identify the key functional groups present in the molecule. The spectrum is typically recorded using a KBr pellet.

-

Protocol: A small amount of the dried sample is finely ground with spectroscopic grade KBr. The mixture is then pressed into a thin, transparent pellet for analysis.

-

Interpretation: The absence of a C=O stretch (from the starting aldehyde, ~1700 cm⁻¹) and the presence of characteristic benzimidazole peaks confirm the reaction's success.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Significance |

| N-H Stretch (Imidazole) | 3450 - 3300 (broad) | Confirms the presence of the imidazole N-H. |

| C-H Stretch (Aromatic) | 3100 - 3000 | Aromatic C-H bonds. |

| C=N Stretch (Imidazole) | 1630 - 1615 | Characteristic of the imine bond in the ring.[9] |

| C=C Stretch (Aromatic) | 1450 - 1400 | Benzene and imidazole ring skeletal vibrations. |

| C-Cl Stretch | 850 - 750 | Confirms the presence of chlorine atoms. |

C. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR provides the most definitive structural information. The sample is typically dissolved in a deuterated solvent like DMSO-d₆.

-

¹H NMR Spectroscopy: This technique confirms the number, connectivity, and chemical environment of all protons in the molecule.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Imidazole N-H | ~12.5 - 13.0 | broad singlet | 1H |

| Dichlorophenyl H-6' | ~8.2 - 8.3 | doublet | 1H |

| Dichlorophenyl H-3' | ~7.7 | doublet | 1H |

| Dichlorophenyl H-5' | ~7.5 - 7.6 | dd | 1H |

| Benzimidazole H-4/H-7 | ~7.6 - 7.7 | multiplet | 2H |

| Benzimidazole H-5/H-6 | ~7.2 - 7.3 | multiplet | 2H |

| Note: Specific shifts and multiplicities can vary slightly based on solvent and instrument field strength. The broad N-H peak is a hallmark of benzimidazoles.[9][10] |

-

¹³C NMR Spectroscopy: This provides information on the carbon skeleton of the molecule.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Imidazole C=N (C2) | ~150 - 152 |

| Benzimidazole Quaternary C | ~144, ~135 |

| Dichlorophenyl C-Cl (C2', C4') | ~134, ~132 |

| Dichlorophenyl Quaternary C | ~132.5 |

| Aromatic CH Carbons | ~111 - 131 |

| Note: Assignments are based on typical values for similar structures and may require 2D NMR for definitive confirmation.[8] |

D. Mass Spectrometry (MS) MS confirms the molecular weight of the synthesized compound.

-

Protocol: The sample can be analyzed using techniques like Electrospray Ionization (ESI) or Electron Impact (EI).

-

Interpretation: The key is to identify the molecular ion peak. Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed. Chlorine has two main isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%).

| Ion | Expected m/z | Relative Intensity | Significance |

| [M+H]⁺ (all ³⁵Cl) | 263.01 | 100% (Base Peak) | Protonated molecular ion with the two most abundant chlorine isotopes. |

| [M+H]⁺ (one ³⁷Cl) | 265.01 | ~65% | Isotopic peak corresponding to the presence of one ³⁷Cl atom. |

| [M+H]⁺ (two ³⁷Cl) | 267.01 | ~10% | Isotopic peak corresponding to the presence of two ³⁷Cl atoms. |

| Note: The m/z values are for the protonated molecule ([M+H]⁺) common in ESI-MS. The exact mass is 262.0065 for the neutral molecule C₁₃H₈Cl₂N₂.[11] |

Summary and Conclusion

This guide has detailed a robust and reliable method for the synthesis of this compound via the condensation of o-phenylenediamine and 2,4-dichlorobenzaldehyde. The causality behind the choice of reagents, solvents, and reaction conditions has been explained to provide a deeper understanding of the process. Furthermore, a comprehensive analytical workflow has been established to ensure the unambiguous confirmation of the product's structure and purity. The provided protocols and expected data serve as a validated reference for researchers in medicinal chemistry and organic synthesis, facilitating the production of this valuable compound for further investigation and application.

References

-

Roeder, C. H., & Day, A. R. (1951). BENZIMIDAZOLE STUDIES. I. THE MECHANISM OF BENZIMIDAZOLE FORMATION FROM O-PHENYLENEDIAMINE. The Journal of Organic Chemistry, 16(10), 1573-1577. [Link]

-

Yadav, A., et al. (2023). Review On Synthesis Of Benzimidazole From O-phenyldiamine. International Journal of Advance Research, Ideas and Innovations in Technology, 10(1). [Link]

-

Jian, F.-F., et al. (2006). This compound. Acta Crystallographica Section E Structure Reports Online, 63(1), o321–o322. [Link]

-

Shaikh, I. N., et al. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Applied Chemical Engineering, 3(2). [Link]

-

Patel, H. R., et al. (2015). Synthesis of Benzimidazole Derivatives in An Aqueous Media and Reflux Conditions Catalysed by L-Proline at pH. International Journal of Research and Analytical Reviews, 2(1). [Link]

- Phillips, M. A. (1928). The formation of 2-substituted benzimidazoles. Journal of the Chemical Society (Resumed), 2393-2399. (Historical context, URL not readily available for direct linking).

-

Vasantha, K., et al. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 13(48), 33815-33838. [Link]

-

Bai, G., et al. (2014). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. RSC Advances, 4(78), 41538-41544. [Link]

-

Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 278826, this compound. [Link]

-

Rajeswararo, B. (2019). Spectral and Theoretical Studies of Benzimidazole and 2-Phenyl Substituted Benzimidazoles. ResearchGate. [Link]

-

Bahrami, K., Khodaei, M. M., & Kavianinia, I. (2007). A simple and efficient procedure for the synthesis of substituted benzimidazoles through a one-pot condensation of o-phenylenediamines with aryl aldehydes in the presence of H₂O₂ and HCl in acetonitrile at room temperature. Synthesis, 2007(03), 417-427. [Link]

-

Venkateswarlu, S., et al. (2007). A green synthesis of benzimidazoles. Indian Journal of Chemistry, 46B, 1378-1380. [Link]

-

Phillips, M. A., & Ladenburg, A. (2010). Phillips‐Ladenburg Benzimidazole Synthesis. Comprehensive Organic Name Reactions and Reagents. [Link]

-

Pattan, S. R., et al. (2023). Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst. RSC Advances, 13(47), 33027-33037. [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. ijariie.com [ijariie.com]

- 6. Benzimidazole synthesis [organic-chemistry.org]

- 7. sci-hub.se [sci-hub.se]

- 8. Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05761E [pubs.rsc.org]

- 9. rsc.org [rsc.org]

- 10. ijrar.org [ijrar.org]

- 11. This compound | C13H8Cl2N2 | CID 278826 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(2,4-dichlorophenyl)-1H-benzimidazole: Chemical Properties, Structure, and Biological Significance

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential applications of 2-(2,4-dichlorophenyl)-1H-benzimidazole. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of benzimidazole derivatives. The benzimidazole scaffold is a "privileged structure" in medicinal chemistry, known for its presence in a wide array of pharmacologically active compounds.[1] This guide will delve into the specific attributes of the 2-(2,4-dichlorophenyl)-substituted variant, offering insights into its synthesis, characterization, and known biological activities.

Chemical Structure and Physicochemical Properties

This compound possesses a bicyclic structure, consisting of a benzene ring fused to an imidazole ring, with a 2,4-dichlorophenyl substituent at the 2-position of the benzimidazole core.[2] The presence of the dichlorophenyl group significantly influences the molecule's electronic and steric properties, which in turn dictates its biological activity.

The dihedral angle between the benzimidazole system and the dichlorophenyl ring has been reported to be 42.00 (15)°.[1] This spatial arrangement is crucial for its interaction with biological targets. In the crystalline state, molecules of this compound are linked by intermolecular N—H⋯N hydrogen bonds.[1]

A summary of the key chemical properties of this compound is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₃H₈Cl₂N₂ | [2] |

| Molecular Weight | 263.12 g/mol | [2] |

| CAS Number | 14225-79-7 | [2] |

| IUPAC Name | This compound | [2] |

| Appearance | White crystals | [3] |

| XLogP3 | 3.9 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 1 | [2] |

Synthesis and Characterization

The synthesis of this compound is typically achieved through the condensation of o-phenylenediamine with 2,4-dichlorobenzaldehyde. This reaction can be carried out under various conditions, with one common method involving refluxing the reactants in ethanol.[1] An alternative, environmentally friendly approach utilizes L-proline as a catalyst in an aqueous medium at a controlled pH.[4]

General Experimental Protocol for Synthesis

The following protocol describes a general method for the synthesis of this compound.

Materials:

-

o-phenylenediamine

-

2,4-dichlorobenzaldehyde

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Filtration apparatus

-

Recrystallization solvent (e.g., ethanol)

Procedure:

-

In a round-bottom flask, dissolve o-phenylenediamine (1 equivalent) in ethanol.

-

To this solution, add 2,4-dichlorobenzaldehyde (1 equivalent).

-

Fit the flask with a reflux condenser and heat the mixture to reflux.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

The product will precipitate out of the solution. Collect the solid by filtration.

-

Wash the crude product with cold ethanol to remove any unreacted starting materials.

-

Purify the product by recrystallization from a suitable solvent, such as ethanol, to obtain pure this compound as white crystals.[3]

Characterization

The synthesized compound should be thoroughly characterized to confirm its identity and purity. The following spectroscopic techniques are essential for this purpose.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the chemical environment of the protons in the molecule. For this compound, the spectrum would be expected to show signals corresponding to the aromatic protons on both the benzimidazole and the dichlorophenyl rings, as well as a characteristic broad singlet for the N-H proton of the imidazole ring.[4]

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. The spectrum of this compound will display distinct signals for the carbon atoms of the benzimidazole core and the dichlorophenyl substituent.[4]

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound will show characteristic absorption bands for the N-H stretch (around 3433 cm⁻¹) and the C=N stretch (around 1623 cm⁻¹) of the imidazole ring.[3]

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the compound. The mass spectrum of this compound will exhibit a molecular ion peak corresponding to its molecular weight.[4]

Biological Activities and Potential Applications

The benzimidazole scaffold is a cornerstone in the development of various therapeutic agents. Benzimidazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and anthelmintic properties.[1][5][6][7][8]

Derivatives of this compound have shown notable antibacterial and antifungal activity.[1][9] While the specific mechanism of action for the parent compound is not extensively detailed in the available literature, the biological activity of benzimidazoles is often attributed to their ability to interact with various biological targets.

Anticancer Potential

The anticancer activity of benzimidazole derivatives is a significant area of research. These compounds can exert their effects through various mechanisms, including the inhibition of tubulin polymerization, induction of apoptosis, and interference with cell signaling pathways.[7][10] The structural similarity of the benzimidazole nucleus to purine bases allows it to interact with biomolecules, potentially disrupting cellular processes in cancer cells.

The potential anticancer mechanism of action for benzimidazole derivatives can be visualized as a multi-targeted approach.

Caption: Potential anticancer mechanisms of benzimidazole derivatives.

Safety and Toxicity

Conclusion

This compound is a molecule of significant interest due to its benzimidazole core, a well-established pharmacophore in medicinal chemistry. Its synthesis is straightforward, and it can be characterized using standard spectroscopic techniques. While the full extent of its biological activity and mechanism of action requires further investigation, the known antimicrobial and potential anticancer properties of its derivatives make it a valuable lead compound for further drug discovery and development efforts. Researchers are encouraged to explore the therapeutic potential of this and other related benzimidazole compounds.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Bai, G., et al. (2014). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. RSC Advances, 4(94), 52193-52200. [Link]

-

Jian, F. F., et al. (2006). This compound. Acta Crystallographica Section E: Structure Reports Online, 63(1), o321-o322. [Link]

-

Patil, S. S., & Bobade, V. D. (2019). Synthesis of Benzimidazole Derivatives in An Aqueous Media and Reflux Conditions Catalysed by L-Proline at pH. International Journal of Research and Analytical Reviews, 6(1), 485-491. [Link]

-

Vasantha, K., et al. (2015). Synthesis of a series of N-arylidene-2-(2,4-dichlorophenyl)-1-propyl-1H-benzo[d]imidazole-5-carbohydrazides and their antimicrobial activity. RSC Advances, 5(118), 97381-97389. [Link]

-

ResearchGate. Benzimidazole derivatives with anticancer activity. [Link]

-

SpectraBase. 1H-benzimidazole, 2-[[(2,4-dichlorophenyl)methyl]thio]-. [Link]

-

SpectraBase. 2-(2,4-DICHLOROPHENYL)BENZIMIDAZOLE. [Link]

-

PubChem. 2-(4-Chlorophenyl)benzimidazole. National Center for Biotechnology Information. [Link]

-

Kamal, A., et al. (2015). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 5(128), 105939-105969. [Link]

-

Al-Ostoot, F. H., et al. (2023). Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances. Molecules, 28(13), 5099. [Link]

-

National Center for Biotechnology Information. (2022). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. Journal of Medicinal Chemistry, 65(1), 485-502. [Link]

-

ResearchGate. A summary of reported anticancer activities of benzimidazole drugs. [Link]

-

Al-Amiery, A. A., et al. (2024). Synthesis and Characterization of Novel Benzimidazole Derivatives using CdO NPs and their Application as Antibacterial and Antifungal Agents. Mustansiriyah Journal of Science, 35(4), 52-60. [Link]

-

ResearchGate. 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. [Link]

-

Organic Chemistry Portal. Benzimidazole synthesis. [Link]

-

National Center for Biotechnology Information. (2023). Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances. Molecules, 28(13), 5099. [Link]

-

Chem-Space. (n.d.). Compound 2-(2,4-dichlorophenyl)-1,3-dimethyl-2,3-dihydro-1H-benzimidazole. [Link]

-

Feng, L. S., et al. (2022). Benzimidazole hybrids as anticancer drugs: An updated review on anticancer properties, structure-activity relationship, and mechanisms of action (2019-2021). Archiv der Pharmazie, 355(6), e2200051. [Link]

-

Argirova, M., et al. (2018). New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. RSC Advances, 8(52), 29693-29702. [Link]

-

National Center for Biotechnology Information. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. Molecules, 28(13), 5233. [Link]

-

Iftikhar, A., et al. (2012). Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). Der Pharma Chemica, 4(4), 1476-1481. [Link]

-

Cheméo. Chemical Properties of 1H-Benzimidazole (CAS 51-17-2). [Link]

-

Neostar United. Alpha-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol. [Link]

-

ResearchGate. Synthesis and characterization of 2-(2,4-dinitrophenylsulphanyl)-1H-benzimidazole derivatives. [Link]

-

ResearchGate. FTIR spectrum of 2-(2-Chlorophenyl)benzimidazole Fig. 3 --FT-Raman... [Link]

-

Song, M., et al. (2018). Research on the differences between 2-(2-Chlorophenyl)benzimidazole and 2-(4-Chlorophenyl)benzimidazole based on terahertz time domain spectroscopy. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 196, 218-224. [Link]

-

National Center for Biotechnology Information. (2024). Serious adverse events reported with benzimidazole derivatives: A disproportionality analysis from the World Health Organization's pharmacovigilance database. PLoS Neglected Tropical Diseases, 18(11), e0012634. [Link]

-

Modingam, P., et al. (2024). Serious adverse events reported with benzimidazole derivatives: A disproportionality analysis from the World Health Organization's pharmacovigilance database. PLoS Neglected Tropical Diseases, 18(11), e0012634. [Link]

-

Letters in Applied NanoBioScience. (2022). Central Nervous System Activity of 1-aryl- 2(thiomethylene benzimidazol-2-yl)-4-(phenyl/p- chlorophenyl). Letters in Applied NanoBioScience, 11(2), 3647-3654. [Link]

-

International Journal of Medical Sciences. (2020). Molecular mechanism of action and safety of 5-(3-chlorophenyl)-4-hexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione - a novel anticonvulsant drug candidate. International Journal of Medical Sciences, 17(1), 1-10. [Link]

Sources

- 1. sci-hub.se [sci-hub.se]

- 2. This compound | C13H8Cl2N2 | CID 278826 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. ijrar.org [ijrar.org]

- 5. 2-(4-Chlorophenyl)benzimidazole | C13H9ClN2 | CID 759417 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Benzimidazole synthesis [organic-chemistry.org]

- 7. Benzimidazole hybrids as anticancer drugs: An updated review on anticancer properties, structure-activity relationship, and mechanisms of action (2019-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2-(4-Chlorophenyl)-1-phenyl-1H-benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Serious adverse events reported with benzimidazole derivatives: A disproportionality analysis from the World Health Organization’s pharmacovigilance database - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Serious adverse events reported with benzimidazole derivatives: A disproportionality analysis from the World Health Organization's pharmacovigilance database - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of 2-(2,4-dichlorophenyl)-1H-benzimidazole: A Technical Guide to Key Molecular Targets

Abstract

The benzimidazole scaffold represents a "privileged structure" in medicinal chemistry, and its derivative, 2-(2,4-dichlorophenyl)-1H-benzimidazole, serves as a foundational core for a diverse range of pharmacologically active compounds. This technical guide provides an in-depth exploration of the key therapeutic targets of this compound and its analogs. We will delve into the molecular mechanisms underpinning its significant anticancer, antimicrobial, and anti-inflammatory properties. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of current knowledge to facilitate further investigation and the design of novel therapeutics. We will explore the causal relationships behind experimental approaches and provide detailed protocols for assessing activity against these identified targets.

Introduction: The Versatility of the Benzimidazole Scaffold

Benzimidazoles are heterocyclic aromatic compounds formed by the fusion of benzene and imidazole rings. This structural motif is found in various biologically active molecules, including vitamin B12. The versatility of the benzimidazole ring allows for substitutions at multiple positions, leading to a vast chemical space for drug discovery. The specific compound, this compound, has emerged as a particularly promising scaffold due to the electronic properties conferred by the dichlorophenyl group, which often enhances binding affinity to various biological targets. This guide will systematically dissect the therapeutic avenues of this compound by examining its interactions with key cellular machinery.

Anticancer Therapeutic Targets

The most extensively studied therapeutic application of this compound derivatives is in oncology. These compounds have been shown to combat cancer through a multi-pronged approach, primarily by targeting cellular components critical for proliferation and survival.

Disruption of Microtubule Dynamics: Targeting Tubulin

Mechanism of Action: A primary and well-established anticancer mechanism of benzimidazole derivatives is the inhibition of tubulin polymerization.[1][2] Microtubules, dynamic polymers of α- and β-tubulin, are essential for the formation of the mitotic spindle during cell division. By binding to the colchicine-binding site on β-tubulin, these compounds disrupt the dynamic equilibrium of microtubule assembly and disassembly. This interference leads to mitotic arrest, typically in the G2/M phase of the cell cycle, and subsequently triggers apoptosis (programmed cell death).[3][4] The dichlorophenyl moiety often plays a crucial role in the binding affinity to the colchicine site.

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This assay quantitatively measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.

Principle: Tubulin polymerization can be monitored by the increase in turbidity (light scattering) at 340 nm as microtubules form.[2]

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a tubulin stock solution (e.g., from bovine brain) in a suitable buffer (e.g., G-PEM buffer containing glycerol, PIPES, EGTA, and MgCl2).

-

Prepare a stock solution of the test compound (this compound or its derivative) in DMSO.

-

Prepare positive controls (e.g., colchicine for inhibition, paclitaxel for stabilization) and a negative control (DMSO vehicle).

-

-

Assay Setup:

-

In a 96-well plate, add the assay buffer to each well.

-

Add the test compound, positive controls, and negative control to their respective wells in triplicate.

-

Initiate the polymerization by adding GTP and the tubulin solution to all wells.

-

-

Data Acquisition:

-

Immediately place the plate in a microplate reader pre-heated to 37°C.

-

Measure the absorbance at 340 nm every minute for 60-90 minutes.

-

-

Data Analysis:

-

Plot the absorbance (OD340) versus time for each concentration of the test compound and controls.

-

Calculate the rate of polymerization and the maximum polymer mass.

-

Determine the IC50 value (the concentration of the compound that inhibits tubulin polymerization by 50%).

-

Logical Relationship: Tubulin Inhibition to Apoptosis

Caption: Pathway from tubulin binding to apoptosis.

Interruption of Cellular Signaling: Protein Kinase Inhibition

Mechanism of Action: Benzimidazole derivatives have been identified as potent inhibitors of various protein kinases, which are crucial enzymes in cellular signaling pathways that regulate cell growth, proliferation, and survival.[5] A key target in this class is the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase often overexpressed or mutated in various cancers.[6][7] By competing with ATP for the kinase domain's binding site, these compounds block the autophosphorylation of the receptor and the subsequent activation of downstream pathways like the RAS-RAF-MEK-ERK and PI3K-AKT pathways. This inhibition ultimately leads to a reduction in cell proliferation and survival.

Experimental Protocol: EGFR Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the enzymatic activity of EGFR.

Principle: The assay measures the transfer of a phosphate group from ATP to a peptide substrate by the EGFR kinase. The amount of ADP produced is quantified using a luminescence-based method.[8]

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a reaction buffer (e.g., Tris-HCl, MgCl2, MnCl2, BSA, DTT).

-

Prepare solutions of recombinant human EGFR enzyme, a specific peptide substrate (e.g., Poly(Glu, Tyr) 4:1), and ATP.

-

Prepare a stock solution of the test compound and a known EGFR inhibitor (e.g., erlotinib) in DMSO.

-

-

Assay Procedure:

-

In a 384-well plate, add the reaction buffer.

-

Add the test compound or control inhibitor.

-

Add the EGFR enzyme and incubate briefly.

-

Initiate the reaction by adding the substrate/ATP mixture.

-

Incubate at room temperature for a defined period (e.g., 60 minutes).

-

-

Detection:

-

Stop the kinase reaction and measure the amount of ADP produced using a commercial kit (e.g., ADP-Glo™ Kinase Assay). This typically involves a two-step process: first, depleting the remaining ATP, and second, converting the generated ADP back to ATP, which is then quantified via a luciferase-luciferin reaction.

-

-

Data Analysis:

-

Measure the luminescence signal.

-

Calculate the percent inhibition for each concentration of the test compound.

-

Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.

-

Signaling Pathway: EGFR Inhibition

Caption: Inhibition of the EGFR signaling pathway.

Antimicrobial Therapeutic Targets

Derivatives of this compound have demonstrated significant activity against a broad spectrum of pathogenic fungi and bacteria.

Antifungal Activity: Targeting Ergosterol Biosynthesis

Mechanism of Action: The primary antifungal target for many benzimidazole derivatives is lanosterol 14α-demethylase (CYP51), a crucial enzyme in the ergosterol biosynthesis pathway.[9][10] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Inhibition of CYP51 disrupts the production of ergosterol, leading to the accumulation of toxic sterol intermediates and an increase in membrane permeability and fluidity. This ultimately results in the inhibition of fungal growth and replication.[11][12]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay for Antifungal Agents

This assay determines the lowest concentration of a compound that inhibits the visible growth of a fungus.[5][6]

Principle: A standardized fungal inoculum is exposed to serial dilutions of the antifungal agent in a liquid growth medium.

Step-by-Step Methodology:

-

Inoculum Preparation:

-

Culture the fungal strain (e.g., Candida albicans) on an appropriate agar medium.

-

Prepare a standardized suspension of the fungal cells in a sterile saline solution, adjusting the turbidity to a 0.5 McFarland standard.

-

Dilute the suspension in a suitable broth medium (e.g., RPMI-1640) to the final working concentration.

-

-

Drug Dilution:

-

In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in the broth medium.

-

Include a drug-free well for a positive growth control and an uninoculated well for a negative control.

-

-

Inoculation and Incubation:

-

Add the standardized fungal inoculum to each well (except the negative control).

-

Incubate the plate at 35°C for 24-48 hours.

-

-

MIC Determination:

-

Visually inspect the wells for turbidity or use a spectrophotometer to measure the optical density (OD) at a specific wavelength (e.g., 600 nm).

-

The MIC is the lowest concentration of the compound at which there is a significant reduction in growth (e.g., 50% or 90%) compared to the positive control.[6]

-

Antibacterial Activity: Targeting DNA Replication

Mechanism of Action: In bacteria, benzimidazole derivatives have been shown to target DNA gyrase and topoisomerase IV.[13][14] These enzymes are essential for DNA replication, transcription, and repair. DNA gyrase introduces negative supercoils into the bacterial DNA, while topoisomerase IV is involved in the decatenation of daughter chromosomes after replication. Inhibition of these enzymes leads to DNA damage and ultimately bacterial cell death.[15]

Quantitative Data for Benzimidazole Derivatives

| Derivative Class | Target Organism/Cell Line | Target | IC50/MIC | Reference |

| Benzimidazole-pyridine-phenylalkanesulfonate hybrid | Candida albicans | Lanosterol 14α-demethylase | 4.2 µM (IC50) | [9] |

| Benzimidazole-pyridine-phenylalkanesulfonate hybrid | Staphylococcus aureus | Not Specified | 20 µg/mL (MIC) | [9] |

Anti-inflammatory Therapeutic Targets

The anti-inflammatory properties of benzimidazole derivatives are primarily attributed to their ability to inhibit key enzymes involved in the inflammatory cascade.

Mechanism of Action: Cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) are the main targets. The COX enzyme exists in two isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation and is responsible for the production of prostaglandins that mediate pain and inflammation.[1][16] Many benzimidazole derivatives exhibit selective inhibition of COX-2, which is a desirable characteristic for anti-inflammatory drugs as it reduces the gastrointestinal side effects associated with non-selective COX inhibitors.[1][17] Additionally, inhibition of 5-LOX reduces the production of leukotrienes, which are also potent inflammatory mediators.[4][18]

Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2.

Principle: The assay measures the peroxidase activity of the COX enzyme by monitoring the colorimetric oxidation of a chromogenic substrate.[19]

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare an assay buffer (e.g., Tris-HCl).

-

Prepare solutions of purified ovine COX-1 or human COX-2 enzyme, heme cofactor, and a chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).

-

Prepare a solution of arachidonic acid (the substrate for the cyclooxygenase reaction).

-

Prepare a stock solution of the test compound and a known COX inhibitor (e.g., celecoxib for COX-2 selectivity) in DMSO.

-

-

Assay Procedure:

-

In a 96-well plate, add the assay buffer, heme, and the COX enzyme.

-

Add the test compound or control inhibitor and pre-incubate.

-

Initiate the reaction by adding arachidonic acid and the chromogenic substrate.

-

-

Data Acquisition:

-

Measure the absorbance of the oxidized TMPD at a specific wavelength (e.g., 590 nm) over time using a plate reader.

-

-

Data Analysis:

-

Calculate the initial rate of the reaction.

-

Determine the percent inhibition for each concentration of the test compound.

-

Calculate the IC50 values for both COX-1 and COX-2 to determine the compound's potency and selectivity.

-

Conclusion and Future Directions

The this compound scaffold is a remarkably versatile platform for the development of novel therapeutic agents. Its derivatives have demonstrated potent activity against a range of clinically significant targets in cancer, infectious diseases, and inflammation. The multi-targeting capabilities of some of these compounds present an exciting opportunity for developing therapies that can overcome drug resistance and offer improved efficacy.

Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of these compounds for their respective targets.

-

In Vivo Efficacy and Safety Profiling: To translate the promising in vitro results into preclinical and clinical development.

-

Exploration of Novel Targets: The broad bioactivity of the benzimidazole scaffold suggests that there may be other, as-yet-unidentified therapeutic targets.

This guide has provided a comprehensive overview of the current understanding of the therapeutic targets of this compound and its derivatives. By leveraging the provided experimental frameworks, the scientific community can continue to unlock the full therapeutic potential of this privileged chemical scaffold.

References

- Synthesis and evaluation of benzimidazole derivatives as selective COX-2 inhibitors. PubMed.

- Application Notes and Protocols: In Vitro Tubulin Polymeriz

- Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones. MDPI.

- Synthesis of benzimidazole derivatives as antiallergic agents with 5-lipoxygenase inhibiting action. PubMed.

- Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition. MDPI.

- Novel dual-targeting benzimidazole urea inhibitors of DNA gyrase and topoisomerase IV possessing potent antibacterial activity. PubMed.

- Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. Bio-protocol.

- Benzimidazoles-Based Antioxidants: A Computational Study on Lipoxygenase Inhibition. Sciforum.

- Benzimidazoles: Novel Mycobacterial Gyrase Inhibitors

- Design, synthesis, molecular docking and molecular dynamic studies of novel benzimidazole–thiazole derivatives as potent and selective COX-2 inhibitors. RSC Publishing.

- Synthesis and Evaluation of Benzimidazole Derivatives as Selective COX-2 Inhibitors.

- Novel class of benzimidazole-thiazole hybrids: The privileged scaffolds of potent anti-inflammatory activity with dual inhibition of cyclooxygenase and 15-lipoxygenase enzymes. PubMed.

- Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PMC - NIH.

- A Practical Guide to Antifungal Susceptibility Testing. PMC - PubMed Central - NIH.

- Novel 1H-benzimidazol-4-ols With Potent 5-lipoxygenase Inhibitory Activity. PubMed.

- Application Note: In Vitro Analysis of Tubulin Polymerization Inhibition by Tubulin Inhibitor 16. Benchchem.

- In vitro Tubulin Polymerization Assay 99 Pure Millipore. Sigma-Aldrich.

- Application Note: Determination of Minimum Inhibitory Concentration (MIC) for Antifungal Agent 42. Benchchem.

- Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay. NIH.

- IN SILICOANALYSIS OF SYNTHESISED BENZIMIDAZOLES AS COX INHIBITORS BY MOLECULAR DOCKING AND PHARMACOPHORE MODELING APPROACHES. Plant Archives.

- 13.

- Novel Benzimidazole-Pyridine-Phenylalkanesulfonate Hybrids: Design, Synthesis, Antimicrobial Screening, Lanosterol 14α-Demethylase Inhibition Properties and in Silico Studies. PubMed.

- Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy. PubMed Central.

- In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization.

- Synthesis of Benzimidazole-1,2,4-triazole Derivatives as Potential Antifungal Agents Targeting 14α-Demethylase. PMC - NIH.

- Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collabor

- Known inhibitors of DNA gyrase containing benzoxazole, benzimidazole, benzothiazole moiety.

- EGFR Kinase Assay.

- Synthesis of Benzimidazole-1,2,4-triazole Derivatives as Potential Antifungal Agents Targeting 14α-Demethylase | ACS Omega.

- COX Colorimetric Inhibitor Screening Assay Kit. Cayman Chemical.

- Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjug

- Novel Benzimidazole‐Pyridine‐Phenylalkanesulfonate Hybrids: Design, Synthesis, Antimicrobial Screening, Lanosterol 14α‐Demethylase Inhibition Properties and in Silico Studies | Request PDF.

- NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY. PMC - NIH.

- In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization.

- An Antifungal Benzimidazole Derivative Inhibits Ergosterol Biosynthesis and Reveals Novel Sterols. PubMed.

- In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. Academic Journals.

- Homology modeled structure of lanosterol 14-alpha demethylase of Candida albicans..

- Inhibitory activity of the imidazole derivatives against COX-1 and....

- EGFR Assays & Drug Discovery Services. Reaction Biology.

- An Antifungal Benzimidazole Derivative Inhibits Ergosterol Biosynthesis and Reveals Novel Sterols. PMC - NIH.

- 3,4-Dimethoxyphenyl bis-benzimidazole, a novel DNA topoisomerase inhibitor that preferentially targets Escherichia coli topoisomerase I. Oxford Academic.

- EGFR Kinase Assay Kit. BPS Bioscience.

- EGFR(L858R) Kinase Assay Kit. BPS Bioscience.

- Summarized synthesis of ergosterol, the fungal sterol, and detailed....

Sources

- 1. Synthesis and evaluation of benzimidazole derivatives as selective COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. sciforum.net [sciforum.net]

- 4. Synthesis of benzimidazole derivatives as antiallergic agents with 5-lipoxygenase inhibiting action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bio-protocol.org [bio-protocol.org]

- 7. Novel 1H-benzimidazol-4-ols with potent 5-lipoxygenase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. promega.com [promega.com]

- 9. Novel Benzimidazole-Pyridine-Phenylalkanesulfonate Hybrids: Design, Synthesis, Antimicrobial Screening, Lanosterol 14α-Demethylase Inhibition Properties and in Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of Benzimidazole-1,2,4-triazole Derivatives as Potential Antifungal Agents Targeting 14α-Demethylase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. An Antifungal Benzimidazole Derivative Inhibits Ergosterol Biosynthesis and Reveals Novel Sterols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. An Antifungal Benzimidazole Derivative Inhibits Ergosterol Biosynthesis and Reveals Novel Sterols - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Novel dual-targeting benzimidazole urea inhibitors of DNA gyrase and topoisomerase IV possessing potent antibacterial activity: intelligent design and evolution through the judicious use of structure-guided design and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Benzimidazoles: Novel Mycobacterial Gyrase Inhibitors from Scaffold Morphing - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Design, synthesis, molecular docking and molecular dynamic studies of novel benzimidazole–thiazole derivatives as potent and selective COX-2 inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. sciforum.net [sciforum.net]

- 19. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

An In-Depth Technical Guide to the Mechanism of Action of 2-(2,4-dichlorophenyl)-1H-benzimidazole Compounds

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the mechanism of action for 2-(2,4-dichlorophenyl)-1H-benzimidazole compounds, tailored for researchers, scientists, and professionals in drug development. Our focus will be on elucidating the core molecular interactions and cellular consequences that define the therapeutic potential of this chemical scaffold, with a particular emphasis on its anticancer properties.

Introduction: The Therapeutic Promise of the Benzimidazole Scaffold

The benzimidazole nucleus, a fusion of benzene and imidazole rings, is recognized as a "privileged structure" in medicinal chemistry. This is due to its ability to interact with a wide range of biological targets, leading to diverse pharmacological activities including antimicrobial, antiviral, and notably, anticancer effects[1][2]. The this compound scaffold, characterized by the presence of a dichlorophenyl group at the 2-position, has emerged as a particularly promising area of investigation in oncology. The electronic properties and steric hindrance introduced by the dichloro-substituents play a crucial role in modulating the binding affinity and selectivity of these compounds for their molecular targets.

Primary Mechanism of Action: Multi-Targeted Protein Kinase Inhibition

A substantial body of evidence points to the primary mechanism of action of this compound derivatives as the inhibition of various protein kinases.[3][4][5][6] Protein kinases are a large family of enzymes that play a critical role in regulating a multitude of cellular processes, including cell growth, proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.

The benzimidazole core can act as a scaffold that mimics the purine ring of ATP, the energy currency of the cell, enabling it to competitively bind to the ATP-binding pocket of kinases.[3][4] This competitive inhibition prevents the phosphorylation of downstream substrate proteins, thereby disrupting the signaling cascades that drive cancer cell proliferation and survival.

Key Kinase Targets

Several important kinases have been identified as targets for benzimidazole derivatives, including:

-

Vascular Endothelial Growth Factor Receptor (VEGFR): VEGFRs are key mediators of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[7] Benzimidazole-based compounds have been shown to inhibit VEGFR2, thereby blocking the pro-angiogenic signals.[8]

-

Epidermal Growth Factor Receptor (EGFR): EGFR is a receptor tyrosine kinase that, upon activation, triggers signaling pathways promoting cell proliferation and survival.[5][7] Certain this compound derivatives have demonstrated inhibitory activity against EGFR.[9][10]

-

Aurora Kinases: These are a family of serine/threonine kinases that play a crucial role in mitosis.[5][7] Inhibition of Aurora kinases leads to defects in chromosome segregation and ultimately, cell death.

-

Cyclin-Dependent Kinases (CDKs): CDKs are essential for the regulation of the cell cycle.[5] By inhibiting CDKs, benzimidazole compounds can induce cell cycle arrest, preventing cancer cells from dividing.[11]

The ability of some benzimidazole derivatives to inhibit multiple kinases simultaneously is a significant advantage.[3][4] This multi-targeted approach can be more effective in treating complex diseases like cancer, where multiple signaling pathways are often dysregulated, and can also help to overcome drug resistance.[3][4]

Table 1: Inhibitory Activity of Selected 2-Arylbenzimidazole Derivatives against Cancer Cell Lines

| Compound ID | Modification on 2-phenyl ring | Cancer Cell Line | IC50 (µM) | Reference |

| 4r | 2,4-dichloro | PANC-1 | 5.5 | [8] |

| A549 | 0.3 | [8] | ||

| MCF-7 | 0.5 | [8] | ||

| 10 | 2,4-dichloro (as part of a larger derivative) | A549 | < 5.85 | [10] |

| 13 | 2,4-dichloro (as part of a larger derivative) | A549 | < 5.85 | [10] |

Downstream Cellular Effects: Induction of Apoptosis and Cell Cycle Arrest

The inhibition of key protein kinases by this compound compounds triggers a cascade of downstream cellular events, culminating in the suppression of tumor growth. The two most prominent and well-documented consequences are the induction of apoptosis and cell cycle arrest.

Apoptosis Induction

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or unwanted cells. Cancer cells often develop mechanisms to evade apoptosis. Benzimidazole derivatives have been shown to reactivate this process in cancer cells.[10][12][13][14]

The apoptotic pathway can be initiated through two main routes: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway. Evidence suggests that benzimidazole compounds can activate the intrinsic pathway, which involves the regulation of the Bcl-2 family of proteins. Pro-apoptotic proteins like Bax are upregulated, while anti-apoptotic proteins like Bcl-2 are downregulated.[12] This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases (such as caspase-3 and -8), the executioner enzymes of apoptosis.[12]

Cell Cycle Arrest

The cell cycle is a tightly regulated process that governs cell division. As mentioned earlier, the inhibition of CDKs by benzimidazole derivatives can halt the progression of the cell cycle, typically at the G2/M phase.[14] This prevents the cancer cells from entering mitosis and undergoing division, thereby inhibiting tumor growth. The arrest of the cell cycle can also provide an opportunity for the cell to undergo apoptosis.

Signaling Pathway of Apoptosis Induction by this compound Compounds

Caption: A diagram illustrating the proposed mechanism of apoptosis induction.

Experimental Protocols for Mechanistic Elucidation

To investigate the mechanism of action of this compound compounds, a series of well-established in vitro assays are employed.

Kinase Inhibition Assay

Objective: To determine the inhibitory activity of the compound against a specific kinase.

Methodology:

-

Reagents and Materials: Recombinant kinase, kinase-specific substrate, ATP, test compound, kinase buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

-

Procedure: a. Prepare serial dilutions of the test compound. b. In a microplate, add the kinase, its substrate, and the test compound at various concentrations. c. Initiate the kinase reaction by adding ATP. d. Incubate at the optimal temperature for the kinase. e. Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence to quantify ADP production). f. Calculate the IC50 value, which is the concentration of the compound required to inhibit 50% of the kinase activity.

Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic effect of the compound on cancer cells.

Methodology:

-

Reagents and Materials: Cancer cell line, cell culture medium, test compound, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), and a solubilizing agent (e.g., DMSO).

-

Procedure: a. Seed cancer cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours). c. Add MTT reagent to each well and incubate for a few hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals. d. Solubilize the formazan crystals with a solubilizing agent. e. Measure the absorbance of the purple solution using a microplate reader. f. The absorbance is directly proportional to the number of viable cells.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the induction of apoptosis by the compound.

Methodology:

-

Reagents and Materials: Cancer cell line, test compound, Annexin V-FITC, Propidium Iodide (PI), and binding buffer.

-

Procedure: a. Treat cancer cells with the test compound for a predetermined time. b. Harvest the cells and wash them with PBS. c. Resuspend the cells in binding buffer. d. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark. e. Analyze the stained cells by flow cytometry. f. Annexin V-FITC will stain early apoptotic cells (phosphatidylserine externalization), while PI will stain late apoptotic and necrotic cells (loss of membrane integrity).

Experimental Workflow for Mechanistic Studies

Caption: A typical experimental workflow for investigating the mechanism of action.

Other Potential Mechanisms and Therapeutic Applications

While the primary focus of this guide is on the anticancer properties of this compound compounds, it is worth noting that the broader benzimidazole class exhibits a wide range of other biological activities. These include:

-

Antimicrobial Activity: Benzimidazole derivatives have been investigated for their efficacy against various bacterial and fungal strains.[1][15][16][17] The proposed mechanisms include the inhibition of microbial DNA gyrase and ergosterol biosynthesis.[16]

-

Anthelmintic Activity: Certain benzimidazoles are well-established anthelmintic drugs used in both human and veterinary medicine.[1]

-

Antiviral Activity: The benzimidazole scaffold has been explored for its potential to inhibit viral replication.[1]

The diverse biological activities of benzimidazoles underscore the versatility of this chemical scaffold and suggest that this compound derivatives may also possess therapeutic potential beyond oncology.

Conclusion and Future Directions

The this compound scaffold represents a promising foundation for the development of novel therapeutic agents, particularly in the field of oncology. The primary mechanism of action for many of these compounds involves the multi-targeted inhibition of protein kinases, leading to the induction of apoptosis and cell cycle arrest in cancer cells.

Future research in this area should focus on:

-

Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of these compounds for specific kinase targets.[7]

-

In Vivo Efficacy Studies: To evaluate the antitumor activity and pharmacokinetic properties of lead compounds in animal models.

-

Exploration of Novel Targets: To identify other potential molecular targets that may contribute to the therapeutic effects of these compounds.

A deeper understanding of the intricate mechanisms of action of this compound compounds will be instrumental in unlocking their full therapeutic potential and translating these promising laboratory findings into effective clinical treatments.

References

- Garuti, L., Roberti, M., & Bottegoni, G. (2014). Benzimidazole derivatives as kinase inhibitors. Current Medicinal Chemistry, 21(20), 2284-2298.

- Bentham Science Publishers. (2014). Benzimidazole Derivatives as Kinase Inhibitors. Current Medicinal Chemistry, 21(20).

- El-Gamal, M. I., et al. (2022). Benzimidazole-based protein kinase inhibitors: Current perspectives in targeted cancer therapy. Chemical Biology & Drug Design, 100(5), 656-673.

- Bentham Science Publisher. (n.d.).

- Al-Ostath, A., et al. (2025). Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances. Molecules, 30(1), 123.

- ACS Omega. (2025).

- Vasantha, K., et al. (2022). A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. Frontiers in Chemistry, 10, 864275.

- PubChem. (n.d.). This compound.

- ResearchGate. (2022).

- Ayyad, R., et al. (2021). Design, Synthesis of Analgesics and Anticancer of Some New Derivatives of Benzimidazole. International Journal of Organic Chemistry, 11, 144-169.

- Nazreen, S., et al. (2022).

- Al-Romaigh, F. A., et al. (2024). Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies. Molecules, 29(3), 604.

- Patil, A., et al. (2012). Benzimidazole: A short review of their antimicrobial activities. International Journal of Drug Development and Research, 4(3), 119-128.

- Khan, S. I., et al. (2018). Benzimidazole derivatives protect against cytokine-induced apoptosis in pancreatic β-Cells. Bioorganic & Medicinal Chemistry Letters, 28(17), 2894-2898.

- Kumar, A., et al. (2020). Synthesis of Some Novel Benzimidazole Derivatives as Anticancer Agent and Evaluation for CDK2 Inhibition Activity. Letters in Drug Design & Discovery, 17(5), 625-636.

- ResearchGate. (n.d.). Various biological targets for benzimidazole.

- ResearchGate. (n.d.).

- Sci-Hub. (n.d.). This compound.

- Rashdan, W. A., et al. (2025). Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). RSC Medicinal Chemistry.

- Menteşe, E., Yılmaz, F., & Baltaş, N. (2020). Efficient Synthesis of 2-[(3,4-Dichlorophenyl)methyl]-1H-benzimidazole Derivatives, and their α-Glucosidase Inhibitory and Antioxidant Activities. Letters in Organic Chemistry, 17(10), 806-814.

- Wang, J., et al. (2022). Benzimidazoles induce concurrent apoptosis and pyroptosis of human glioblastoma cells via arresting cell cycle. Acta Pharmacologica Sinica, 43(1), 194-208.

- Research Journal of Pharmacy and Technology. (n.d.). Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent.

- Nikolova, M., et al. (2020). New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. RSC Advances, 10(56), 33867-33879.

- Royal Society of Chemistry. (n.d.). Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article.

- Sri Krishnanjaneyulu, I., et al. (2014). Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives. Journal of Advanced Pharmaceutical Technology & Research, 5(3), 136-141.

- PubChem. (n.d.). 2-(4-Chlorophenyl)benzimidazole.

- Letters in Applied NanoBioScience. (2022). Central Nervous System Activity of 1-aryl- 2(thiomethylene benzimidazol-2-yl)-4-(phenyl/p- chlorophenyl).

- Gsrs. (n.d.). 2-(2,5-DICHLOROPHENYL)-1H-BENZIMIDAZOLE.

Sources

- 1. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rjptonline.org [rjptonline.org]

- 3. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benthamdirect.com [benthamdirect.com]

- 5. Benzimidazole-based protein kinase inhibitors: Current perspectives in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. eurekaselect.com [eurekaselect.com]

- 7. Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of Some Novel Benzimidazole Derivatives as Anticancer Agent and Evaluation for CDK2 Inhibition Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Benzimidazole derivatives protect against cytokine-induced apoptosis in pancreatic β-Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Benzimidazoles induce concurrent apoptosis and pyroptosis of human glioblastoma cells via arresting cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Rise of a Privileged Scaffold: A Technical Guide to the Discovery and History of 2-Arylbenzimidazole Derivatives

Introduction: The Benzimidazole Core - A Blueprint from Nature

In the vast architecture of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for potent therapeutic agents. The benzimidazole scaffold, a bicyclic heterocycle formed by the fusion of benzene and imidazole rings, stands as a paramount example of such a "privileged structure."[1] Its remarkable versatility stems from a structural resemblance to endogenous purines, allowing it to be readily recognized by biological systems and interact with a wide array of enzymes and receptors.[1] This inherent bio-compatibility, first hinted at by its discovery within the essential Vitamin B12, has positioned the benzimidazole core at the heart of numerous drug discovery campaigns.[1]

This guide delves into the rich history and scientific evolution of a particularly significant subclass: the 2-arylbenzimidazole derivatives. We will trace their journey from initial discovery, navigate the evolution of their chemical synthesis from harsh classical methods to elegant green chemistry approaches, and explore their expansive therapeutic landscape. For the researcher, scientist, and drug development professional, this document serves as an in-depth chronicle of the causality behind experimental choices, the validation of protocols, and the structure-activity relationships that continue to drive innovation in this fascinating field.

Chapter 1: Genesis and Historical Milestones

The story of benzimidazoles began long before their therapeutic potential was fully realized. First synthesized in 1872, the parent compound remained a chemical curiosity for decades. The paradigm shifted in the mid-20th century, as researchers began to uncover its biological significance. A pivotal moment was the identification of a benzimidazole derivative as a key structural component of Vitamin B12, cementing its role in fundamental biological processes.[1] This discovery catalyzed a surge of interest, leading to the development of the first benzimidazole-based drugs, primarily as anthelmintic agents in the 1960s.[2] These early successes laid the groundwork for exploring modifications, particularly the introduction of an aryl group at the 2-position, which was found to dramatically broaden the scaffold's pharmacological reach.

Caption: Key historical milestones in the development of benzimidazole derivatives.

Chapter 2: The Art of Creation: Evolution of Synthetic Methodologies

The synthesis of the 2-arylbenzimidazole core has undergone a significant transformation, driven by the dual needs for efficiency and environmental sustainability. Understanding this evolution reveals the causal logic behind modern synthetic choices.

The Classical Foundation: Phillips-Ladenburg Reaction

The earliest reliable method for constructing the benzimidazole ring is the Phillips-Ladenburg synthesis.[3][4] This approach involves the condensation of an o-phenylenediamine (OPD) with a carboxylic acid.

-

Causality: The rationale is a direct, acid-catalyzed dehydration reaction. However, the choice of a carboxylic acid necessitates harsh reaction conditions—typically strong mineral acids like polyphosphoric acid or HCl at very high temperatures (>180°C)—to drive the reaction to completion.[3][5]

-

Limitations: This method suffers from significant drawbacks, including the need for high energy input, long reaction times, the use of corrosive acids, and often, modest yields. These limitations made the synthesis of diverse libraries for drug screening impractical and environmentally taxing, compelling chemists to seek milder alternatives.

The Aldehyde Revolution: A More Versatile Pathway

The most impactful and widely adopted advancement was the use of aromatic aldehydes in place of carboxylic acids.[1] This method typically involves two key stages: the formation of a Schiff base intermediate followed by an oxidative cyclization.

-

Causality: Aldehydes are more reactive electrophiles than carboxylic acids, allowing the initial condensation with OPD to occur under much milder conditions. The subsequent intramolecular cyclization of the Schiff base, however, yields a dihydrobenzimidazole intermediate. An oxidation step is therefore mechanistically essential to aromatize the ring and furnish the stable 2-arylbenzimidazole product. This necessity for an oxidant is a critical control point in the reaction design.

Caption: General reaction pathway for the synthesis of 2-arylbenzimidazoles from aldehydes.

Modern and Green Synthetic Protocols

The drive for sustainability has led to numerous refinements of the aldehyde condensation method, focusing on milder oxidants, recyclable catalysts, and benign solvents.[6][7]

-

Microwave and Ultrasound-Assisted Synthesis: These energy-input technologies dramatically reduce reaction times from hours to minutes by efficiently overcoming the activation energy barriers of the cyclization and oxidation steps.[8][9]

-

Use of Water as a Solvent: Moving away from hazardous organic solvents, many modern protocols utilize water as the reaction medium, which can surprisingly accelerate the reaction rate due to hydrophobic effects.[6][10]

-

Novel Catalytic Systems: A plethora of catalysts have been developed to improve efficiency. These range from Lewis acids (e.g., ZrOCl₂) and solid-supported acids to various nanoparticles, which offer high surface area and easy recyclability.[11]

| Method | Catalyst / Reagent | Solvent | Conditions | Time | Yield (%) | Reference |

| Classical | Polyphosphoric Acid | None | >180°C | 12-24 h | 40-60 | [5] |

| Aldehyde/Oxidant | Ceric Ammonium Nitrate (CAN) / H₂O₂ | None | 50°C | 15-30 min | 92-98 | [12] |

| Microwave | Na₂S₂O₅ | DMF | Microwave | 10 min | 67-99 | [11][13] |

| Ultrasound | Na₂S₂O₅ | Ethanol/Water | Ultrasound | 30-60 min | 75-90 | [9] |

| Green | Waste Curd Water | Water | Microwave | 5-10 min | 88-95 | [8] |

Experimental Protocol: A Validated Green Synthesis

This protocol describes a highly efficient, environmentally conscious synthesis of 2-arylbenzimidazoles using a readily available and mild oxidizing agent.

Objective: To synthesize 2-(4-methoxyphenyl)-1H-benzimidazole.

Materials:

-

o-phenylenediamine (1.0 mmol, 108 mg)

-

4-methoxybenzaldehyde (1.0 mmol, 136 mg, 122 µL)

-

Sodium metabisulfite (Na₂S₂O₅) (1.0 mmol, 190 mg)

-

Ethanol (5 mL)

-

Water (5 mL)

Procedure:

-

In a 50 mL round-bottom flask, combine o-phenylenediamine, 4-methoxybenzaldehyde, and sodium metabisulfite.

-

Add a 1:1 mixture of ethanol and water (10 mL total).

-

Place the flask in an ultrasonic bath and irradiate at a frequency of 40 kHz at 60°C.

-

Causality Checkpoint: The ultrasound provides the mechanical energy for efficient mixing and activation, while the moderate heat facilitates the reaction kinetics without requiring harsh reflux conditions. Na₂S₂O₅ serves as a mild, in-situ source of SO₂ which aids in the cyclization and acts as an effective oxidizing agent for the aromatization step.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexane (3:7). The reaction is typically complete within 30-60 minutes.

-

Upon completion, cool the reaction mixture to room temperature. A solid precipitate will form.

-

Pour the mixture into 20 mL of cold water and stir for 10 minutes to ensure complete precipitation.

-

Validation Step: The purity of the product can be initially assessed by its melting point. Collect the solid product by vacuum filtration, wash with cold water (3 x 10 mL), and dry under vacuum. The expected product should be a white to off-white solid.

-

Characterization: Confirm the structure of the synthesized compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry to validate the outcome against known spectral data.

Chapter 3: The Therapeutic Landscape

The introduction of the C-2 aryl group unlocks a vast and diverse range of biological activities, transforming the benzimidazole scaffold into a powerful platform for drug design.

Anticancer Activity

2-Arylbenzimidazoles are particularly prominent as anticancer agents, often functioning as inhibitors of tubulin polymerization.[2]

-

Mechanism: Many derivatives mimic the binding of natural products like Combretastatin A-4 to the colchicine-binding site on β-tubulin.[14] This interaction disrupts the formation of microtubules, which are essential for mitotic spindle formation, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells.[2][14]

-

Other Targets: Beyond tubulin, derivatives have been developed as inhibitors of key signaling pathways involved in cancer progression, including tyrosine kinases, PI3K/AKT, and RAF/MEK/ERK.[15] Bendamustine, an FDA-approved drug, features a benzimidazole core and functions as a DNA alkylating agent.[15]

| Compound Type | Target Cancer Cell Line | IC₅₀ (µM) | Mechanism | Reference |

| 2-(3,4,5-trimethoxyphenyl) derivative | Siha (Cervical Cancer) | 0.61 | Tubulin Inhibition | [14] |

| N,N-diethyl substituted derivative | K-562 (Leukemia) | 2.0 | Not Specified | [9] |

| 1,2,3-triazole hybrid | A549 (Lung Cancer) | Potent Activity | Not Specified | [9] |

| Bendamustine | B-cell Lymphoma | N/A (Approved Drug) | DNA Alkylating Agent | [15] |

Antimicrobial and Antiviral Activity

The scaffold has shown significant promise in combating infectious diseases.

-

Antibacterial: Derivatives have demonstrated potent activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (Escherichia coli).[9][16] Their mechanisms often involve the inhibition of essential bacterial enzymes.

-

Antiviral: The structural versatility of 2-arylbenzimidazoles has been leveraged to develop inhibitors of various viral enzymes, showing activity against Herpes Simplex Virus (HSV-1), HIV, and influenza.[1][17]

Chapter 4: Structure-Activity Relationship (SAR) - A Blueprint for Design